5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
Overview
Description
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, also known as FPT, is a compound that has recently gained attention due to its potential applications in the field of medicinal chemistry. FPT has been used in a variety of research studies, including those related to drug development and drug discovery. In particular, FPT has been used as a scaffold to develop novel small molecule drugs that target specific biological pathways.
Scientific Research Applications
Anticancer Properties
Amine derivatives of fluorophenyl-pyridine, similar to 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, have been synthesized and evaluated for their anticancer activities. Studies have shown that these compounds exhibit significant cytotoxicity against various human cancer cell lines, suggesting potential applications in cancer treatment. For instance, certain compounds demonstrated high cytotoxicity against HepG2 and Caco-2 cell lines, indicating their potential as anticancer agents (Vinayak, Sudha, & Lalita, 2017).
Synthesis and Characterization
The synthesis and characterization of fluorophenyl-pyridine derivatives, including trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, have been extensively studied. These compounds have been prepared starting from various amine precursors and characterized using spectroscopic techniques. This research contributes to understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Lyakhovich et al., 2019).
Potential in Fluorescent pH Sensors
Triphenylamine derivatives, including those functionalized with fluorophenyl groups, have been synthesized and characterized for their photophysical properties. Some of these compounds, such as tris(4-(pyridin-4-yl)phenyl)amine, have shown pH-dependent absorptions and emissions, indicating their potential use as fluorescent pH sensors. This suggests that fluorophenyl-pyridine derivatives could be valuable in developing sensitive and selective pH sensing tools (Hu et al., 2013).
Fluorination Techniques
Research has also focused on developing efficient and mild methods for the fluorination of nitrogen-containing aromatics like pyridines. Techniques using silver difluoride at ambient temperatures have been explored, providing insights into the synthesis of fluorinated derivatives of compounds like 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine. Such advancements are crucial for the production of compounds with improved medicinal and chemical properties (Fier & Hartwig, 2013).
properties
IUPAC Name |
5-(2-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-10-4-2-1-3-8(10)7-5-9(12(14,15)16)11(17)18-6-7/h1-6H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMCCSIYCDFEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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